7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one
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Overview
Description
7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[147203,6019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the naphthalene core through Friedel-Crafts acylation.
- Introduction of the spiro linkage via a cyclization reaction.
- Functional group modifications, including chlorination and methoxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and dimethyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one: is unique due to its spiro structure and the presence of multiple functional groups.
Similar compounds: include other spiro compounds with different substituents or variations in the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C33H41ClN2O5S |
---|---|
Molecular Weight |
613.2 g/mol |
IUPAC Name |
7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37) |
InChI Key |
JQNINBDKGLWYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC |
Origin of Product |
United States |
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